2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol
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Overview
Description
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol is a chemical compound that features a phenol group substituted with an amino group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-ethyl-2H-tetrazole-5-carbaldehyde with 2-amino-4-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methylphenol
- 2-amino-5-chlorophenol
- 2-amino-4-methoxyphenol
Uniqueness
2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
2-amino-4-(2-ethyltetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-14-12-9(11-13-14)6-3-4-8(15)7(10)5-6/h3-5,15H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVUXTTZDQFKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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